7-Nitroindazole

Neuroscience Cardiovascular Research In Vivo Pharmacology

7-Nitroindazole (7-NI, CAS 2942-42-9) is a heterocyclic compound from the indazole class that acts as an inhibitor of nitric oxide synthase (NOS). While its in vitro profile shows non-selective inhibition across NOS isoforms (IC50 values: 0.71 µM for rat nNOS, 0.78 µM for bovine eNOS, and 5.8 µM for rat iNOS), its critical procurement differentiator is its documented in vivo selectivity for neuronal NOS (nNOS).

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 2942-42-9
Cat. No. B013768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroindazole
CAS2942-42-9
Synonyms7-nitro-indazole
7-nitroindazole
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2
InChIInChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)
InChIKeyPQCAUHUKTBHUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>24.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroindazole (CAS 2942-42-9) as a Selective Neuronal Nitric Oxide Synthase Inhibitor for Research Procurement


7-Nitroindazole (7-NI, CAS 2942-42-9) is a heterocyclic compound from the indazole class that acts as an inhibitor of nitric oxide synthase (NOS) [1]. While its in vitro profile shows non-selective inhibition across NOS isoforms (IC50 values: 0.71 µM for rat nNOS, 0.78 µM for bovine eNOS, and 5.8 µM for rat iNOS), its critical procurement differentiator is its documented in vivo selectivity for neuronal NOS (nNOS) . This functional selectivity, combined with its ability to cross the blood-brain barrier, positions 7-NI as a specialized tool compound for investigating central nervous system NO signaling .

Why Generic NOS Inhibitor Substitution Fails: 7-Nitroindazole's Differentiated In Vivo Profile


Generic substitution within the NOS inhibitor class is not scientifically valid due to substantial divergence in isoform selectivity, blood-brain barrier penetration, and hemodynamic side-effect profiles. For instance, non-selective NOS inhibitors such as L-NAME and L-NNA potently inhibit endothelial NOS (eNOS), leading to significant hypertension and altered cardiovascular function in vivo [1]. Conversely, 7-NI demonstrates a distinct in vivo profile, achieving central nNOS inhibition without elevating blood pressure [2]. Furthermore, even within the indazole subclass, compounds like 3-bromo-7-nitroindazole exhibit markedly different isoform inhibition patterns (potent against iNOS) compared to 7-NI, rendering them inappropriate substitutes for studies requiring selective neuronal NO pathway interrogation [3].

7-Nitroindazole Quantitative Comparative Evidence: Procurement Justification Guide


In Vivo Cardiovascular Safety Differentiation: 7-Nitroindazole vs. L-NAME and L-NNA

In a direct head-to-head comparative study in awake rats, 7-NI was the only NOS inhibitor tested that did not increase blood pressure, distinguishing it from non-selective inhibitors L-NAME and L-NNA [1].

Neuroscience Cardiovascular Research In Vivo Pharmacology

Isoform Selectivity Comparison: 7-Nitroindazole vs. 3-Bromo-7-nitroindazole

While 3-bromo-7-nitroindazole (3-Br-7-NI) is a more potent nNOS inhibitor than 7-NI in vitro, it lacks the functional selectivity of 7-NI as it is also a potent inhibitor of inducible NOS (iNOS) [1][2].

Enzymology Drug Discovery Biochemical Assays

Attenuation of Opioid Withdrawal Signs: 7-Nitroindazole vs. L-NAME, L-NNA, and L-NIO

In a comparative study of opioid withdrawal in rats, 7-NI attenuated more signs of withdrawal (including mastication, salivation, and genital effects) than the non-selective inhibitors L-NAME, L-NNA, or the eNOS-selective inhibitor L-NIO [1].

Behavioral Pharmacology Addiction Research Opioid Withdrawal

Neuroprotective Efficacy in MPTP Parkinson's Model: 7-Nitroindazole In Vivo Quantification

In the MPTP mouse model of Parkinson's disease, 7-NI (50 mg/kg) administration demonstrated a quantifiable neuroprotective effect by attenuating MPTP-induced depletion of striatal glutathione (GSH) in a dose-dependent manner [1].

Neuroprotection Parkinson's Disease Neurodegeneration

In Vivo Brain NOS Inhibition and Pharmacokinetic-Pharmacodynamic Modeling

In the rat hippocampus, multiple intraperitoneal injections of 7-NI (25 mg/kg every 2 hours) produced a sustained, approximately 50% decrease in nitric oxide production, with an apparent IC50 of ~17 µg/mL for NOS activity inhibition [1].

Pharmacokinetics Pharmacodynamics CNS Drug Development

In Vivo Selectivity and Lack of Endothelial Effects: 7-Nitroindazole vs. L-NNA

7-NI demonstrated functional in vivo selectivity by inhibiting central nNOS without affecting endothelium-dependent vasorelaxation, a key differentiation from L-NNA, which abolished local endothelial NOS-dependent vasodilation [1].

Vascular Biology In Vivo Selectivity Cerebral Blood Flow

7-Nitroindazole Procurement: Optimal Research and Industrial Application Scenarios


Neuroscience Research: Probing Central NO Signaling Without Cardiovascular Confounds

7-NI is the optimal choice for in vivo studies in rodent models where the goal is to inhibit neuronal NOS and modulate CNS nitric oxide levels without inducing hypertension or altering peripheral vascular tone. Unlike non-selective inhibitors like L-NAME and L-NNA, 7-NI provides a cleaner central inhibition profile, as demonstrated by its lack of blood pressure effects and its sustained reduction of hippocampal NO [1][2]. This makes it ideal for investigations into learning, memory, pain, and neuropsychiatric disorders.

Preclinical Neuroprotection and Parkinson's Disease Modeling

For studies investigating neuroprotective strategies in Parkinson's disease (e.g., using the MPTP mouse model), 7-NI offers a well-characterized tool. Its demonstrated ability to attenuate MPTP-induced glutathione depletion and protect dopaminergic neurons provides a reliable benchmark for comparative efficacy studies or for elucidating the role of nNOS-derived NO in neurodegeneration [1][2]. Its dual action as an nNOS and MAO-B inhibitor provides a unique mechanistic profile in this context.

Opioid Withdrawal and Addiction Research

In behavioral pharmacology studies focused on opioid dependence and withdrawal, 7-NI has a proven track record of attenuating a broad range of withdrawal signs more effectively than other NOS inhibitors like L-NAME, L-NNA, and L-NIO, and without the hypertensive side effects of those compounds [1]. Researchers investigating the role of NO in addiction circuitry should prioritize 7-NI for its superior efficacy and safety profile in this specific in vivo paradigm.

Pharmacokinetic/Pharmacodynamic Modeling of CNS Drug Action

Due to the availability of detailed pharmacokinetic-pharmacodynamic models for 7-NI in the rat hippocampus, researchers can design precise dosing regimens to achieve predictable and sustained reductions in brain NO content [1]. This level of experimental control is invaluable for studies requiring a defined level of target engagement, facilitating the correlation of biochemical changes with behavioral or physiological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitroindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.